molecular formula C10H14ClN3O B1443311 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine CAS No. 1220029-70-8

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine

Cat. No.: B1443311
CAS No.: 1220029-70-8
M. Wt: 227.69 g/mol
InChI Key: KEDVNXVMWCFLCE-UHFFFAOYSA-N
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Description

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring substituted with a chlorine atom and a tetrahydro-2H-pyran-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate: This can be achieved by reacting tetrahydro-2H-pyran with a suitable alkylating agent under basic conditions.

    Nucleophilic Substitution: The intermediate is then reacted with 6-chloropyrazine-2-amine under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of pyrazine derivatives on biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chlorine and pyrazine moieties can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The tetrahydro-2H-pyran-4-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrazin-2-amine: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.

    N-((Tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine: Lacks the chlorine atom.

Uniqueness

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is unique due to the presence of both the chlorine atom and the tetrahydro-2H-pyran-4-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring with a chlorine atom and a tetrahydro-2H-pyran-4-ylmethyl substituent. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of approximately 227.69 g/mol. The unique structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in the development of novel pharmaceuticals.

The synthesis of this compound typically involves:

  • Formation of the Tetrahydro-2H-pyran Intermediate : Reacting tetrahydro-2H-pyran with an alkylating agent.
  • Nucleophilic Substitution : The intermediate reacts with 6-chloropyrazine-2-amine to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which may lead to different derivatives useful in biological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biological pathways.

The compound's mechanism of action is believed to involve:

  • Binding Interactions : The chlorine atom and pyrazine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins.
  • Enhanced Solubility : The tetrahydro-2H-pyran group increases the compound's solubility, potentially improving its bioavailability and pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar pyrazine derivatives, indicating that compounds with structural similarities may exhibit significant biological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

Comparative Analysis

CompoundBiological ActivityNotes
6-Chloro-N-(methyl)pyridin-2-amines Moderate anti-cancer activityLacks tetrahydro group
N-(tetrahydro-2H-pyran) derivatives Enhanced solubilityImproved bioavailability observed

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its potential applications include:

  • Drug Development : Investigating its efficacy against specific diseases.
  • Biological Studies : Understanding the effects of pyrazine derivatives on cellular mechanisms.
  • Industrial Applications : Exploring its role as a catalyst or intermediate in chemical reactions.

Properties

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-6-12-7-10(14-9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDVNXVMWCFLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185720
Record name 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-70-8
Record name 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyrazine (950 mg, 6.38 mmol), DMSO (14 ml), TEA (1.067 ml, 7.65 mmol) and (tetrahydro-2H-pyran-4-yl)methanamine (771 mg, 6.70 mmol) was stirred at 75° C. for 6 hours, and the reaction progress was followed by LCMS. The crude reaction mixture was cooled to ambient temperature, diluted with 300 ml of ethyl acetate, washed with 1M NaOH soln. (1×), water (1×), saturated salt soln. (1×), dried with sodium sulfate, filtered, and concentrated to constant mass, giving 1185 mg of titled compound as free base, used without further purification. LCMS (m/z): 228.0 (MH+), retention time=0.73 min.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.067 mL
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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